Boc-Phe-Pro-OH
Overview
Description
Boc-Phe-Pro-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-L-proline, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, and a proline residue at the carboxyl terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Mechanism of Action
Target of Action
Peptides similar to boc-phe-pro-oh have been known to interact with various cellular targets, including formyl peptide receptors (fprs) . These receptors play a crucial role in immune response, inflammation, and perception of pain .
Mode of Action
It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors on the cell surface, leading to activation or inhibition of downstream signaling pathways
Biochemical Pathways
Peptides similar to this compound have been shown to affect various biochemical pathways, including those involved in immune response and inflammation . The downstream effects of these interactions can include changes in cell behavior, such as proliferation, migration, or apoptosis .
Pharmacokinetics
They are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys
Result of Action
Peptides similar to this compound have been shown to have various effects at the molecular and cellular level, such as modulating immune response, inflammation, and perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of peptides . .
Biochemical Analysis
Biochemical Properties
Boc-Phe-Pro-OH, as a peptide, can interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can be highly specific and can influence the function and activity of these biomolecules
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular signaling pathways, influencing gene expression, or affecting cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Pro-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of Boc-Phe-OH.
Coupling Reaction: Boc-Phe-OH is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the dipeptide this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332830 | |
Record name | Boc-Phe-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-32-8 | |
Record name | Boc-Phe-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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